
4-Amino-7-(3-azido-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-7-(3-azido-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, amide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azido group, hydroxyl groups, and a pyrrolo-pyrimidine core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-(3-azido-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, amide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolo-pyrimidine core, followed by the introduction of the azido group and hydroxyl groups through specific reagents and conditions. Common reagents used in these steps include azides, hydroxylating agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-7-(3-azido-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, amide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or using reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the azido group may produce primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biomolecules. The azido group, in particular, can be used in bioorthogonal chemistry for labeling and tracking biological processes.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, the compound may find applications in the development of new materials or as a precursor for other valuable chemicals.
Mécanisme D'action
The mechanism by which 4-Amino-7-(3-azido-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, amide exerts its effects would depend on its specific interactions with molecular targets. The azido group may participate in click chemistry reactions, while the pyrrolo-pyrimidine core may interact with nucleic acids or proteins, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid: Lacks the azido and hydroxyl groups.
7-(3-Azido-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine: Lacks the amino and carboxylic acid groups.
Uniqueness
The presence of both the azido group and the hydroxyl groups in the tetrahydrofuran ring, along with the pyrrolo-pyrimidine core, makes this compound unique. These functional groups provide diverse reactivity and potential for various applications.
Propriétés
Numéro CAS |
127880-87-9 |
|---|---|
Formule moléculaire |
C12H14N8O4 |
Poids moléculaire |
334.29 g/mol |
Nom IUPAC |
4-amino-7-[(2R,3S,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H14N8O4/c13-9-6-4(10(14)23)1-20(11(6)17-3-16-9)12-7(18-19-15)8(22)5(2-21)24-12/h1,3,5,7-8,12,21-22H,2H2,(H2,14,23)(H2,13,16,17)/t5-,7+,8-,12-/m1/s1 |
Clé InChI |
BCPNQDQDFLHWOD-ADVRJHOBSA-N |
SMILES isomérique |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)N=[N+]=[N-])N)C(=O)N |
SMILES canonique |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)N=[N+]=[N-])N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



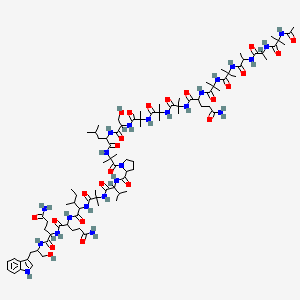
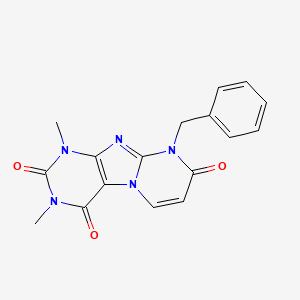
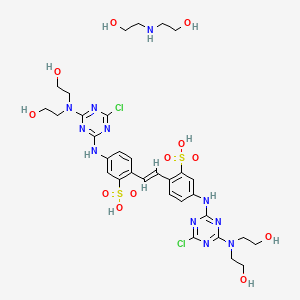

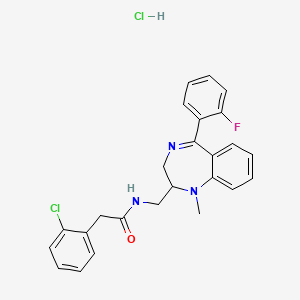

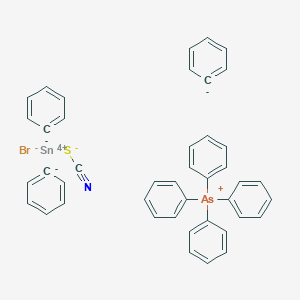
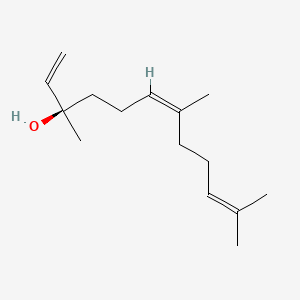

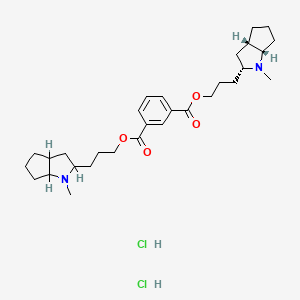
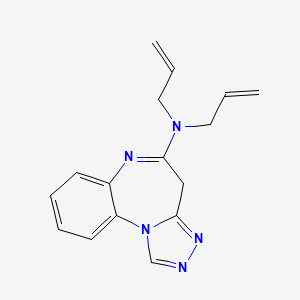
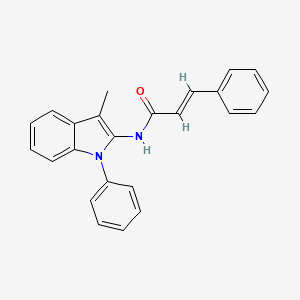
![1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12721101.png)
